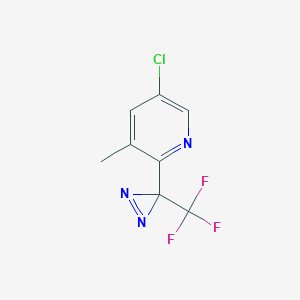

5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine

CAS No.: 2231673-07-5

Cat. No.: VC3179744

Molecular Formula: C8H5ClF3N3

Molecular Weight: 235.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2231673-07-5 |

|---|---|

| Molecular Formula | C8H5ClF3N3 |

| Molecular Weight | 235.59 g/mol |

| IUPAC Name | 5-chloro-3-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine |

| Standard InChI | InChI=1S/C8H5ClF3N3/c1-4-2-5(9)3-13-6(4)7(14-15-7)8(10,11)12/h2-3H,1H3 |

| Standard InChI Key | OWQYJQQUXCUSKC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1C2(N=N2)C(F)(F)F)Cl |

| Canonical SMILES | CC1=CC(=CN=C1C2(N=N2)C(F)(F)F)Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine features a pyridine ring as its core structure with three key substituents: a chloro group at position 5, a methyl group at position 3, and a trifluoromethyl-substituted diazirine moiety at position 2. The diazirine group consists of a three-membered ring containing two nitrogen atoms and one carbon atom, with a trifluoromethyl group attached to the carbon atom. This unique structural arrangement contributes significantly to the compound's chemical reactivity and photolabile properties, making it particularly valuable for research applications.

The presence of the trifluoromethyl group enhances the stability of the diazirine moiety while simultaneously facilitating its photoreactivity under controlled conditions. The pyridine ring, being aromatic and nitrogen-containing, contributes to the compound's ability to interact with various biological targets through both covalent and non-covalent interactions. These structural features collectively determine the compound's behavior in chemical reactions and biological systems.

Electronic and Steric Factors

The electronic properties of 5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine are significantly influenced by its substituents. The trifluoromethyl group, being strongly electron-withdrawing, affects the electronic distribution within the diazirine moiety, which in turn impacts its photochemical properties. Research on similar compounds suggests that these electronic effects can influence the reactivity and selectivity of the carbene intermediate formed upon photolysis .

Studies on aryl diazirines indicate that substituents can significantly influence the energy barriers for carbene formation, with electron-withdrawing groups like trifluoromethyl potentially increasing the stability of the diazirine while affecting the reactivity of the resulting carbene . This balance between stability and reactivity is crucial for applications in photoaffinity labeling, where controlled activation is essential.

Synthesis and Preparation

Synthetic Challenges and Considerations

The synthesis of compounds containing diazirine moieties presents several challenges due to the intrinsic reactivity and sensitivity of these structures. The diazirine ring is known to be sensitive to both light and temperature, necessitating careful handling during synthesis and purification processes. Additionally, the incorporation of multiple functional groups, including the chloro and methyl substituents on the pyridine ring, requires careful control of reaction conditions to achieve regioselectivity.

The preparation of the trifluoromethyl diazirine portion typically requires specific reagents and conditions to ensure the formation of the strained three-membered ring structure while maintaining its stability. Researchers working with such compounds must consider these factors when designing and executing synthetic routes, often employing techniques that minimize exposure to UV light and elevated temperatures during critical stages of synthesis.

Reactivity and Photochemical Properties

Diazirine Photochemistry

The diazirine moiety in 5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine imparts distinctive photochemical properties to the compound. Upon exposure to UV light, the diazirine undergoes photolysis, resulting in the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate . This carbene can then undergo various reactions, including insertion into C-H, N-H, or O-H bonds, addition to double bonds, or rearrangement processes.

Studies on the photochemistry of aryl diazirines reveal that the nature of the substituents can significantly influence the reactivity of the resulting carbene. Computational investigations have demonstrated that electronic effects can modulate the energy barriers for carbene formation, with electron-withdrawing groups potentially affecting both the singlet-triplet gap of the carbene and its subsequent reactivity patterns . These findings have important implications for the application of compounds like 5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine in photoaffinity labeling and other photochemical applications.

Stability Considerations

Diazirine compounds, including 5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine, exhibit varying degrees of stability under different conditions. Research on similar trifluoromethylaryl diazirines has shown that these compounds can be relatively stable when stored in the dark but decompose upon exposure to light, with the rate of decomposition influenced by specific substituents and environmental conditions.

Applications in Research

Photoaffinity Labeling

One of the most significant applications of 5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is in photoaffinity labeling techniques, which are valuable tools for studying protein-ligand interactions and understanding biological pathways. The diazirine moiety can be activated by UV light to form a highly reactive carbene, which can covalently bind to biological targets, enabling the identification and characterization of binding sites and protein-ligand complexes.

The specific structural features of this compound, including the pyridine ring with its chloro and methyl substituents, potentially influence its interactions with biological targets prior to photoactivation, affecting factors such as binding affinity and selectivity. These non-covalent interactions can be crucial for positioning the photoaffinity label in proximity to the desired binding site before the formation of the covalent bond through carbene insertion.

Medicinal Chemistry Applications

In medicinal chemistry, compounds containing trifluoromethyl-substituted diazirine moieties, such as 5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine, serve as valuable tools for drug discovery and development. The ability to form covalent bonds with target proteins upon photoactivation allows researchers to identify binding sites, characterize protein-drug interactions, and potentially develop new therapeutic agents with improved specificity and efficacy.

Recent research has demonstrated the utility of diazirine-containing compounds in the skeletal editing of pharmaceutically relevant compounds, offering innovative approaches to synthetic and structural optimization campaigns . This application highlights the potential of 5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine and similar compounds in expanding the chemical space available for drug discovery and development.

Comparison with Related Compounds

Structural Analogs

5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine belongs to a family of trifluoromethyl-diazirine-substituted pyridines, with several structural analogs reported in the literature. The table below compares this compound with some of its analogs:

These structural variations can significantly impact the compounds' physicochemical properties, photoreactivity, and biological activities. For instance, the presence of different halogen substituents (chloro, bromo, fluoro) or functional groups (methyl, trifluoromethyl) can influence factors such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect their behavior in chemical and biological systems.

Structure-Function Relationships

Studies on structure-function relationships in aryl diazirines provide valuable insights into the impact of structural variations on the properties and reactivity of compounds like 5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine. Research has revealed that substituent effects can significantly influence the energy barriers for carbene formation and the subsequent reactivity of the carbene intermediates .

For instance, electron-withdrawing groups like trifluoromethyl can affect the singlet-triplet energy gap of the carbene, which is a critical factor determining its insertion specificity and reactivity patterns. Additionally, steric factors introduced by substituents such as the methyl group in 5-Chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine can influence the accessibility of the reactive carbene to potential binding sites, potentially affecting its efficiency in applications such as photoaffinity labeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume